molecular formula C7H13NaO8 B076121 D-glycero-D-gulo-Heptonic acid, monosodium salt CAS No. 13007-85-7

D-glycero-D-gulo-Heptonic acid, monosodium salt

Cat. No.: B076121
CAS No.: 13007-85-7
M. Wt: 248.16 g/mol
InChI Key: FMYOMWCQJXWGEN-WYRLRVFGSA-M
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Description

Gluceptate sodium: It forms stable complexes with di- and trivalent metal ions such as calcium, iron (II), iron (III), and aluminum . This compound is widely used in various industries due to its ability to bind metal ions effectively.

Scientific Research Applications

Chemistry: Gluceptate sodium is used as a chelating agent in various chemical processes to bind metal ions and prevent their interference in reactions.

Biology: In biological research, gluceptate sodium is used to study metal ion interactions and their effects on biological systems.

Medicine: Gluceptate sodium is used in diagnostic imaging as a component of technetium Tc 99m gluceptate, which is used for renal imaging .

Industry: Gluceptate sodium is used in water treatment, agriculture, cosmetics, and textile processing due to its ability to stabilize metal ions and prevent bacterial degradation of solutions .

Safety and Hazards

If breathed in, the person should be moved into fresh air. If not breathing, artificial respiration should be given. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .

Mechanism of Action

Target of Action

Sodium glucoheptonate primarily targets metal ions, particularly calcium and magnesium ions. It acts as a chelating agent, binding to these metal ions and forming stable complexes. This chelation process is crucial in various industrial and medical applications, such as water treatment and as a component in pharmaceuticals .

Mode of Action

The interaction of sodium glucoheptonate with its targets involves the formation of coordination bonds between the metal ions and the hydroxyl and carboxyl groups of the glucoheptonate molecule. This binding prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing solutions and preventing precipitation . In medical applications, this chelation can help in the removal of excess metal ions from the body, aiding in detoxification processes .

Biochemical Pathways

Sodium glucoheptonate affects biochemical pathways involving metal ions. By chelating calcium and magnesium, it can influence pathways related to enzyme activity, as many enzymes require these ions as cofactors. The chelation can inhibit or modify the activity of these enzymes, leading to downstream effects on metabolic processes . For example, in water treatment, it prevents the formation of scale by binding to calcium ions, thus maintaining the efficiency of the system .

Pharmacokinetics

The pharmacokinetics of sodium glucoheptonate involve its absorption, distribution, metabolism, and excretion (ADME). After administration, it is absorbed into the bloodstream and distributed throughout the body. Its chelating action occurs in the bloodstream and tissues where metal ions are present. The compound is eventually excreted through the kidneys, with its chelated metal ions, thus aiding in the detoxification process . The bioavailability of sodium glucoheptonate is influenced by its ability to form stable complexes with metal ions, which can affect its distribution and excretion rates .

Result of Action

At the molecular level, the chelation of metal ions by sodium glucoheptonate results in the formation of stable, soluble complexes. This prevents the metal ions from participating in reactions that could lead to precipitation or toxicity. At the cellular level, this can protect cells from damage caused by excess metal ions and maintain the proper functioning of enzymatic processes that require these ions as cofactors . In industrial applications, this action helps in maintaining the stability and efficiency of processes such as water treatment .

Action Environment

The efficacy and stability of sodium glucoheptonate are influenced by environmental factors such as pH, temperature, and the presence of other ions. In acidic or highly alkaline environments, the chelation efficiency may be affected due to changes in the ionization state of the glucoheptonate molecule. Higher temperatures can increase the rate of chelation but may also lead to the degradation of the compound over time. The presence of competing ions can also affect the binding efficiency, as sodium glucoheptonate may preferentially bind to certain ions over others .

: Drilling Manual : ICCC Online : Waycoochem

Biochemical Analysis

Biochemical Properties

Sodium glucoheptonate is known for its chelating properties and is utilized as a chelating agent in various processes . It forms stable complexes with metal ions, which is a key aspect of its role in biochemical reactions

Cellular Effects

Its strong chelating properties suggest that it may influence cell function by binding to metal ions that are important for cellular processes . Detailed studies on its impact on cell signaling pathways, gene expression, and cellular metabolism are currently lacking.

Molecular Mechanism

The molecular mechanism of Sodium glucoheptonate primarily involves its chelating properties. It forms stable complexes with metal ions, which could influence various biochemical processes . Detailed information on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently unavailable.

Temporal Effects in Laboratory Settings

Sodium glucoheptonate is known to be stable . Detailed information on the changes in its effects over time in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, is currently lacking.

Metabolic Pathways

Sodium glucoheptonate is likely metabolized through the pentose phosphate pathway, similar to other structurally similar sugar-like carbohydrate metal-complexes . Detailed information on the specific enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, is currently unavailable.

Transport and Distribution

Its solubility in water suggests that it could be easily transported and distributed . Detailed information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gluceptate sodium is synthesized by reacting gluconic acid with sodium hydroxide. The reaction typically occurs under controlled pH conditions to ensure the formation of the sodium salt of gluconic acid. The reaction can be represented as follows:

C6H12O7+NaOHC6H11NaO7+H2O\text{C}_6\text{H}_{12}\text{O}_7 + \text{NaOH} \rightarrow \text{C}_6\text{H}_{11}\text{NaO}_7 + \text{H}_2\text{O} C6​H12​O7​+NaOH→C6​H11​NaO7​+H2​O

Industrial Production Methods: In industrial settings, gluceptate sodium is produced by neutralizing gluconic acid with sodium hydroxide in large reactors. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Gluceptate sodium primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The chelation reactions of gluceptate sodium involve metal ions such as calcium, iron (II), iron (III), and aluminum. These reactions usually occur in aqueous solutions at neutral or slightly alkaline pH.

Major Products Formed: The major products of these chelation reactions are the metal complexes of gluceptate sodium, such as calcium gluceptate, iron (II) gluceptate, iron (III) gluceptate, and aluminum gluceptate .

Comparison with Similar Compounds

  • Sodium gluconate
  • Calcium gluceptate
  • Iron (II) gluceptate
  • Iron (III) gluceptate

Comparison: Gluceptate sodium is unique due to its high stability and compatibility with strong alkaline mediums. Unlike sodium gluconate, which is primarily used in food and pharmaceuticals, gluceptate sodium is more versatile and used in a wider range of industrial applications .

Properties

IUPAC Name

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYOMWCQJXWGEN-WYRLRVFGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87-74-1 (Parent)
Record name Gluceptate Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50892018
Record name Sodium D-glycero-D-guloheptanoate
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Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name D-glycero-D-gulo-Heptonic acid, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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CAS No.

13007-85-7, 31138-65-5
Record name Gluceptate Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-glycero-D-gulo-Heptonic acid, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium D-glycero-D-guloheptanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium D-glycero-D-gulo-heptonate
Source European Chemicals Agency (ECHA)
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Record name Sodium glucoheptonate
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Record name GLUCEPTATE SODIUM
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